molecular formula C14H15NO B13658671 1-Phenyl-2-(phenylamino)ethan-1-ol

1-Phenyl-2-(phenylamino)ethan-1-ol

Cat. No.: B13658671
M. Wt: 213.27 g/mol
InChI Key: GGMOJBRNGQDSQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Phenyl-2-(phenylamino)ethan-1-ol is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a phenyl group attached to an ethan-1-ol backbone, with an additional phenylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenyl-2-(phenylamino)ethan-1-ol can be synthesized through several methods. One common approach involves the reduction of N-phenyl-2-nitroethene using sodium borohydride in the presence of ethanol. Another method includes the reduction of N-phenyl-2-nitroethene using hydrogen gas and palladium on carbon as a catalyst.

Industrial Production Methods: Industrial production of this compound typically involves large-scale reduction reactions under controlled conditions to ensure high yield and purity. The choice of reducing agent and catalyst can vary based on the desired efficiency and cost-effectiveness of the process.

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-2-(phenylamino)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the compound to produce different derivatives.

    Substitution: The phenylamino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and hydrogen gas with palladium on carbon are frequently used.

    Substitution: Halogenating agents and other electrophiles are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution can produce a variety of substituted aromatic compounds.

Scientific Research Applications

    Chemistry: It serves as a precursor for the synthesis of various organic compounds and intermediates.

    Biology: The compound has shown potential as an inhibitor of certain enzymes, making it useful in biochemical research.

    Medicine: Its anti-inflammatory and antioxidant properties have been explored for potential therapeutic applications.

    Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The exact mechanism of action of 1-Phenyl-2-(phenylamino)ethan-1-ol is not fully understood. it is suggested that its anti-inflammatory and antioxidant properties are due to its ability to scavenge free radicals and inhibit the production of inflammatory cytokines. Additionally, its potential anticancer properties may be attributed to its ability to induce apoptosis in cancer cells.

Comparison with Similar Compounds

1-Phenyl-2-(phenylamino)ethan-1-ol can be compared with other similar compounds, such as:

    N-(1-phenylethyl)-N-phenylhydroxylamine: This compound shares a similar structure but differs in its functional groups.

    2-Phenyl-2-(phenylamino)ethan-1-ol: Another closely related compound with slight variations in its molecular structure.

Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-anilino-1-phenylethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c16-14(12-7-3-1-4-8-12)11-15-13-9-5-2-6-10-13/h1-10,14-16H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGMOJBRNGQDSQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CNC2=CC=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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